molecular formula C12H26O4 B1663996 2,2-Bis(tert-butylperoxy)butane CAS No. 2167-23-9

2,2-Bis(tert-butylperoxy)butane

Cat. No.: B1663996
CAS No.: 2167-23-9
M. Wt: 234.33 g/mol
InChI Key: HQOVXPHOJANJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(tert-butylperoxy)butane is a bioactive chemical.

Mechanism of Action

Target of Action

2,2-Bis(tert-butylperoxy)butane, also known as 2,2-di(tert-Butylperoxy)butane, primarily targets the polymerization process of various organic compounds . It acts as a free radical initiator, playing a crucial role in the polymerization and copolymerization of styrene, ethylene, and acrylics .

Mode of Action

This compound functions as a free radical initiator, meaning it starts the polymerization process by donating a free radical to the monomer . This initiates a chain reaction, leading to the formation of a polymer. The compound’s interaction with its targets results in the transformation of monomers into polymers, which are larger and more complex molecules .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization pathway of organic compounds . The compound’s action can lead to the formation of various types of polymers, depending on the monomers present. These polymers can have a wide range of properties and uses, from plastic materials to synthetic fibers .

Result of Action

The primary result of this compound’s action is the formation of polymers from monomers . This transformation can significantly alter the physical and chemical properties of the original compounds, leading to materials with a wide range of potential applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to heat, light, and contact with certain chemicals, which can cause it to decompose and potentially lead to explosive reactions . Therefore, it’s typically stored in a cool, dark environment and handled with care to prevent any unwanted reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Bis(tert-butylperoxy)butane can be synthesized through the reaction of tert-butyl hydroperoxide with butane. The reaction typically occurs under controlled conditions to ensure the stability of the peroxide groups. The process involves the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound involves continuous processes to ensure consistent quality and high efficiency. The use of advanced reactors and separation techniques helps in achieving high purity levels. Safety measures are crucial due to the compound’s explosive nature under certain conditions .

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(tert-butylperoxy)butane primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals are highly reactive and can initiate polymerization reactions. The compound can also participate in oxidation reactions due to its peroxide groups .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,2-Bis(tert-butylperoxy)butane stands out due to its high stability and efficiency as a free radical initiator. Its ability to decompose at relatively lower temperatures compared to other peroxides makes it a preferred choice in various polymerization processes .

Properties

IUPAC Name

2,2-bis(tert-butylperoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4/c1-9-12(8,15-13-10(2,3)4)16-14-11(5,6)7/h9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOVXPHOJANJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(OOC(C)(C)C)OOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4
Record name 2,2-DI-(TERT-BUTYLPEROXY)BUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044874
Record name 2,2-Bis(tert-butylperoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167-23-9
Record name 2,2-DI-(TERT-BUTYLPEROXY)BUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,2-Bis(tert-butylperoxy)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2167-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(tert-butylperoxy)butane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Bis(tert-butylperoxy)butane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Peroxide, 1,1'-(1-methylpropylidene)bis[2-(1,1-dimethylethyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis(tert-butylperoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl sec-butylidene diperoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-DI(TERT-BUTYLPEROXY)BUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V15K90HFTJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2-Bis(tert-butylperoxy)butane
Reactant of Route 2
2,2-Bis(tert-butylperoxy)butane
Reactant of Route 3
2,2-Bis(tert-butylperoxy)butane
Reactant of Route 4
2,2-Bis(tert-butylperoxy)butane
Reactant of Route 5
2,2-Bis(tert-butylperoxy)butane
Reactant of Route 6
Reactant of Route 6
2,2-Bis(tert-butylperoxy)butane
Customer
Q & A

Q1: What is the primary application of 2,2-Bis(tert-butylperoxy)butane?

A1: this compound is primarily used as a radical initiator for the polymerization of various monomers, including styrene, ethylene, and acrylic monomers. [] It is particularly useful in solution, suspension, and bulk polymerization processes. []

Q2: How does this compound initiate polymerization reactions?

A2: this compound decomposes thermally to generate tert-butoxyl radicals. [, , ] These radicals can then abstract hydrogen atoms from monomers, creating monomer radicals that initiate the polymerization chain reaction. []

Q3: What makes this compound particularly suitable for high-pressure polymerization?

A3: The decomposition of this compound can be activated by trialkylaluminium compounds. [] This activation allows for radical generation at lower temperatures, making it suitable for high-pressure polymerization processes where precise temperature control is crucial. []

Q4: What are the products of this compound decomposition?

A4: The thermal decomposition of this compound primarily yields acetone and tert-butyl alcohol. [] Other byproducts include methyl ethyl ketone, propionic acid methyl ester, acetic acid ethyl ester, tert-butyl methyl ether, and solvent oligomers. [] Gaseous products include methane, carbon dioxide, and smaller amounts of ethane, propane, and ethylene. []

Q5: How does the structure of this compound influence its reactivity?

A6: The presence of two tert-butylperoxy groups in its structure makes this compound a bifunctional initiator. [, ] This means it can initiate polymerization from two sites, potentially leading to higher monomer conversion rates compared to monofunctional initiators. [] Additionally, the tert-butyl groups provide steric hindrance, influencing the stability and decomposition pathways of the molecule. []

Q6: What are the safety concerns associated with this compound?

A7: As a peroxide, this compound is prone to decomposition, potentially releasing heat and flammable vapors, leading to fire or explosion hazards. [] It should be stored at low temperatures (below 4°C), away from acids, reducing agents, and polymerization catalysts. [] Contact with skin and eyes should be avoided due to its irritant properties. []

Q7: Are there any modeling studies on the use of this compound in polymerization?

A8: Yes, kinetic models have been developed to simulate ethylene (co)polymerization initiated by this compound in high-pressure reactors. [] These models consider initiation, propagation, and termination reactions, allowing researchers to predict monomer conversion, molecular weight distribution, and copolymer composition. [] They are valuable tools for optimizing polymerization processes and tailoring polymer properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.